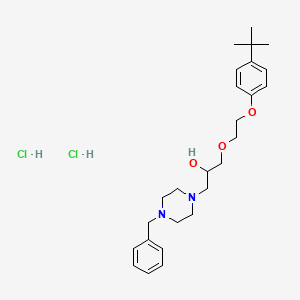
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H40Cl2N2O3 and its molecular weight is 499.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a benzylpiperazine moiety and a tert-butylphenoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a ligand for serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, cognition, and behavior. The specific interactions include:
- Serotonergic System : The compound exhibits affinity for 5-HT receptors, influencing serotonergic pathways that are implicated in anxiety and depression.
- Dopaminergic System : Its interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
Antimicrobial Properties
Research indicates that this compound shows significant antimicrobial and antifungal activities. A comparative study highlighted its effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
This table illustrates the compound's broad-spectrum antimicrobial efficacy, making it a candidate for further development as an antibiotic.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate promising anti-proliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 (liver cancer) | 5.2 |
| MCF7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.0 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.
Study on Neurotransmitter Modulation
A recent study investigated the effects of this compound on neurotransmitter levels in rodent models. The results showed that administration led to increased serotonin and dopamine levels in the prefrontal cortex, correlating with improved behavioral outcomes in anxiety models.
Application in Pain Management
Another case study explored the analgesic properties of the compound. In pain models, it demonstrated significant pain relief comparable to standard analgesics, suggesting a potential role in pain management therapies.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3.2ClH/c1-26(2,3)23-9-11-25(12-10-23)31-18-17-30-21-24(29)20-28-15-13-27(14-16-28)19-22-7-5-4-6-8-22;;/h4-12,24,29H,13-21H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROKEPDWBFLKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














